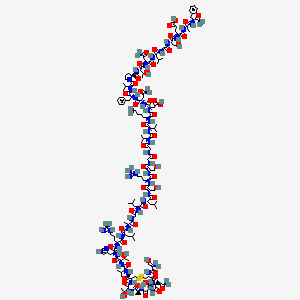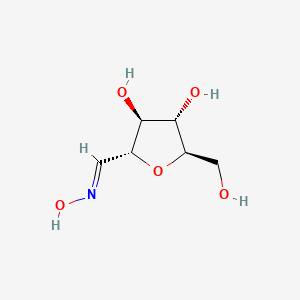
2,5-Anhydro-D-mannofuranose oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of mannose derivatives, including compounds similar to “2,5-Anhydro-D-mannofuranose oxime,” involves intricate chemical reactions. For example, Herrera and Baelo (1985) described the synthesis of methyl 4-(2,3:5,6-di-O-isopropylidene-α- and -β-d-mannofuranosyl)-3-oxobutanoate, showcasing a method to obtain mannofuranosyl analogues of pyrazofurins through reactions of di-O-isopropylidene-α-d-mannofuranose (Herrera & Baelo, 1985). Additionally, innovative synthesis routes for derivatives like 5-O-acetyl-1,2-anhydro-3,6-di-O-benzyl- and 1,2-anhydro-5,6-di-O-benzoyl-β-d-mannofuranose have been explored to achieve almost quantitative yields from corresponding precursors (Ning & Kong, 2001).
Molecular Structure Analysis
Investigations into the molecular structure of mannose derivatives are essential for understanding their chemical behavior and potential applications. For instance, the study by Manna, Mcanalley, and Ammon (1993) provides insights into the molecular structure of 2,3,5-tri-O-acetyl-1,6-anhydro-β-d-mannofuranose, an artifact produced during carbohydrate analysis, which also led to the discovery of novel dimers confirmed by X-ray analysis (Manna, Mcanalley, & Ammon, 1993).
Chemical Reactions and Properties
The chemical reactions and properties of mannose derivatives are diverse, with specific reactions leading to unique structural and functional features. For example, the facile transformation of 2-acetamido-2-deoxy-D-glucose into 3,6-anhydro hexofuranoses, as described by Ogata et al. (2010), highlights a novel synthesis of furanodictines A and B, showcasing the versatility of mannose derivatives in chemical synthesis (Ogata, Hattori, Takeuchi, & Usui, 2010).
Physical Properties Analysis
The physical properties of mannose derivatives, such as solubility, melting points, and crystalline structure, contribute to their application potential. The synthesis and crystal structure analysis of compounds like methyl 6-deoxy-2,3-O-isopropylidene-α-d-manno-heptofuranoside reveal detailed insights into their physical characteristics, including crystal system, space group, and cell dimensions, which are crucial for understanding their stability and reactivity (Krajewski, Gluziński, Pakulski, Zamojski, Mishnev, & Ķemme, 1994).
Chemical Properties Analysis
The chemical properties of mannose derivatives, such as reactivity with other molecules, hydrolysis rates, and potential for forming complex structures, are foundational to their applications in various fields. Studies on the synthesis, characterization, and lectin recognition of hyperbranched polysaccharides obtained from mannose derivatives demonstrate their complex chemical behavior and interactions with biological molecules (Hoai, Sasaki, Sasaki, Kaga, Kakuchi, & Satoh, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2,5-Anhydro-D-mannofuranose oxime serves as a significant compound in the synthesis of various chemical structures. It is involved in the formation of mannofuranose anomeric aminoesters, which are crucial building blocks for integrating mannofuranose units into peptide chains, leading to the creation of carbopeptoids. This process allows for controlled acylation, enabling the manipulation of the anomeric configuration of the products. Furthermore, these derivatives exhibit enhanced stability in their nitrogen function cis to the 2,3-diol, compared to the nitrogen trans forms, with mannofuranose derivatives showing greater stability than mannopyranose isomers (Estévez et al., 1998).
Additionally, 2,5-Anhydro-D-mannofuranose oxime is implicated in the synthesis and characterization of various carbohydrate compounds. For example, it's been used in confirming that certain compounds are artifacts produced during carbohydrate analysis and in the development of new synthesis methods for related compounds (Manna et al., 1993).
Structural and Molecular Studies
This compound has been instrumental in understanding the preferred size of sugar rings in fused-ring derivatives. Studies involving treatment with specific reagents have led to the creation of derivatives that helped elucidate the structural preferences of D-mannose and its conversion to a furanose derivative (Perlin, 1964).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R)-2-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5/c8-2-4-6(10)5(9)3(12-4)1-7-11/h1,3-6,8-11H,2H2/b7-1+/t3-,4-,5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWIEQVCSWOMAE-VUZDSOHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)C=NO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)/C=N/O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S,5R)-2-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)oxolane-3,4-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)
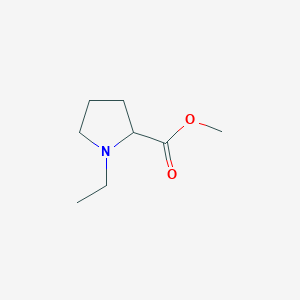
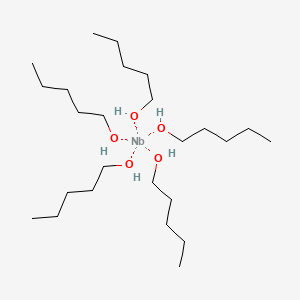
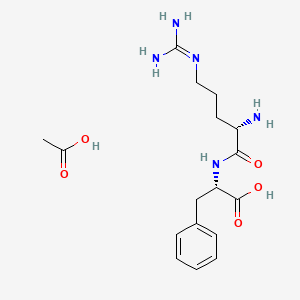
![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)
